N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. Key structural attributes include:
- Thiazolo[4,5-d]pyridazin backbone: A fused bicyclic system with sulfur and nitrogen atoms contributing to electronic diversity.
- 2-position: Morpholino moiety, enhancing solubility and serving as a hydrogen-bond acceptor. 4-position: Oxo group, contributing to polarity and hydrogen-bonding capacity. Acetamide side chain: N-benzyl substitution, which may influence pharmacokinetic properties like membrane permeability.
Properties
IUPAC Name |
N-benzyl-2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c25-18-8-6-17(7-9-18)20-22-21(27-24(34-22)29-10-12-33-13-11-29)23(32)30(28-20)15-19(31)26-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHONLRQYMPVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its role as an inhibitor in various biological pathways.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 404.5 g/mol. The structure features a thiazolo-pyridazine core that is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the reaction of thiazole derivatives with morpholine and subsequent acylation processes. The detailed synthetic pathway includes:
- Formation of Thiazole Derivative : Reaction of appropriate benzothiazine derivatives with fluorinated phenyl groups.
- Morpholino Substitution : Introduction of morpholino groups to enhance solubility and biological activity.
- Acetamide Formation : Final acetamide formation through acylation reactions.
1. Src Kinase Inhibitory Activity
A study evaluated the Src kinase inhibitory activity of several N-benzyl derivatives, including our compound of interest. The results indicated that compounds with specific substitutions on the benzyl ring exhibited significant inhibitory effects on Src kinase activity:
- GI50 Values : The compound showed GI50 values ranging from 1.34 µM to 2.51 µM in various cell lines (NIH3T3/c-Src527F and SYF/c-Src527F) .
- Structure-Activity Relationship (SAR) : The presence of a 4-fluorophenyl group was found to be critical for maintaining potency, with modifications leading to varying degrees of activity.
2. Anticancer Activity
The compound's anticancer properties were assessed in colon cancer cell lines (HT-29). Notably:
- Cell Proliferation Inhibition : Compounds with higher lipophilicity demonstrated increased cell proliferation inhibition after 72 hours compared to 24 hours, suggesting prolonged exposure enhances efficacy .
- Mechanisms Beyond Src Inhibition : While Src inhibition was significant, other mechanisms were suggested to contribute to the anticancer activity observed, indicating a multifaceted action profile.
3. SARS-CoV-2 RdRp Inhibition
Recent studies have identified related N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp):
- Inhibitory Potency : Compounds demonstrated IC50 values as low as 1.11 µM, indicating potential therapeutic applications against COVID-19 .
Data Summary Table
| Activity Type | Cell Line/Target | GI50/IC50 Values | Comments |
|---|---|---|---|
| Src Kinase Inhibition | NIH3T3/c-Src527F | 1.34 - 2.51 µM | Potent inhibition with specific substitutions |
| Anticancer Activity | HT-29 | Varies by compound | Increased efficacy with prolonged exposure |
| SARS-CoV-2 RdRp Inhibition | SARS-CoV-2 RdRp | 1.11 - 4.55 µM | Potential therapeutic candidate |
Case Studies
Research has shown that modifications to the benzyl group significantly influence both the inhibitory activity against Src kinase and anticancer efficacy. For instance, compounds with halogen substitutions exhibited varied potencies, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the evidence, focusing on core structures, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles :
- The target’s thiazolo[4,5-d]pyridazin core differs from pyrimido[4,5-d][1,3]oxazin () and triazolo[1,5-a]pyrazin () in electronic properties and hydrogen-bonding capacity. Sulfur in the thiazole ring may enhance lipophilicity compared to oxygen-containing analogs.
Substituent Effects: Morpholino vs. Piperazinyl: The target’s morpholino group (electron-rich oxygen) may improve solubility compared to methylpiperazinyl groups in 16c–16d, which have basic nitrogen atoms influencing pH-dependent solubility . Fluorophenyl vs.
Physicochemical Properties: HPLC Purity: Analogs like 16c (99.34% purity) suggest optimized synthetic routes, while the target’s purity remains uncharacterized . Retention Time: Longer retention times in 16d (11.98 min) correlate with increased hydrophobicity from isopropyl substituents, whereas the target’s morpholino group may reduce retention relative to piperazinyl analogs .
Research Implications
- Synthetic Strategies : Trifluoroacetic acid-mediated deprotection and chromatographic purification (e.g., ) may be applicable to the target’s synthesis .
- Structure-Activity Relationships (SAR): Morpholino and fluorophenyl groups could enhance target engagement in kinase or protease inhibition, akin to piperazinyl-containing analogs in and .
- Analytical Characterization : LC-MS and HPLC methods used for analogs (e.g., m/z 576.3 for 15a ) should be adapted for the target to assess purity and stability.
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
Q. Table 2: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Thiourea, ethyl acetoacetate, EtOH, reflux | 65 | 92 |
| Suzuki Coupling | Pd(PPh₃)₄, 4-fluorophenylboronic acid, DMF | 70 | 95 |
| Morpholino Addition | Morpholine, K₂CO₃, 80°C | 58 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
